PE859 - 1402727-29-0

PE859

Catalog Number: EVT-278397
CAS Number: 1402727-29-0
Molecular Formula: C28H24N4O2
Molecular Weight: 448.526
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PE859 is a potent inhibitor of both tau and Aβ aggregation with IC50 values of 0.66 and 1.2 μM, respectively. PE859 inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8. PE859 reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo.
Overview

PE859 is a novel compound identified as a potent inhibitor of tau and amyloid-β aggregation, which are critical factors in the development of Alzheimer's disease. This compound is derived from curcumin, a natural polyphenol known for its anti-inflammatory and antioxidant properties. PE859 has shown promise in preclinical studies for its ability to reduce the aggregation of tau proteins and amyloid-β peptides, thereby potentially mitigating neurodegenerative processes associated with Alzheimer's disease.

Source

The development of PE859 is based on the structural modifications of curcumin derivatives aimed at enhancing their pharmacological properties. Research indicates that PE859 was synthesized to improve upon the limitations of curcumin, particularly its bioavailability and potency against tau and amyloid-β aggregation .

Classification

PE859 falls under the category of microtubule/tubulin inhibitors and is classified as a tau aggregation inhibitor. Its mechanism involves disrupting the formation of toxic aggregates that contribute to neurodegeneration in Alzheimer's disease .

Synthesis Analysis

Methods

The synthesis of PE859 involves several chemical reactions to modify the curcumin backbone. The process typically includes:

  1. Functional Group Modification: Altering hydroxyl groups to enhance solubility and biological activity.
  2. Condensation Reactions: Utilizing condensation techniques to form new bonds that stabilize the compound.
  3. Purification: Employing chromatographic techniques to isolate PE859 from by-products.

Technical Details

The specific synthetic route for PE859 has not been extensively detailed in available literature, but it generally follows established protocols for curcumin derivatives, focusing on maintaining structural integrity while improving pharmacokinetic properties .

Molecular Structure Analysis

Structure

PE859's molecular structure is characterized by a modified curcumin backbone, which enhances its interaction with tau and amyloid-β proteins. The structural modifications include:

  • A benzylamine group, which facilitates binding to target proteins.
  • Specific configurations that allow for optimal interaction with amyloid fibrils.

Data

PE859 has an IC50 value of approximately 0.66 µM for tau aggregation inhibition and 1.2 µM for amyloid-β aggregation, indicating its effectiveness at low concentrations .

Chemical Reactions Analysis

Reactions

PE859 participates in several key reactions:

  1. Inhibition of Tau Aggregation: PE859 binds to tau proteins, preventing their aggregation into neurotoxic forms.
  2. Inhibition of Amyloid-β Fibril Formation: It also interacts with amyloid-β peptides, disrupting their polymerization into fibrils.

Technical Details

The binding interactions are primarily driven by hydrophobic forces and hydrogen bonding, which stabilize the complex formed between PE859 and the target proteins .

Mechanism of Action

Process

PE859's mechanism involves:

Data

Kinetic studies reveal that PE859 significantly increases the lag time before aggregation occurs, indicating its role as a potent inhibitor at early stages of polymerization .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 350 g/mol (exact value depends on specific substitutions).
  • Solubility: Enhanced solubility compared to curcumin due to structural modifications.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions, making it suitable for in vivo applications.
  • Reactivity: Shows selective reactivity towards tau and amyloid-β aggregates without significant off-target effects .
Applications

PE859 has significant potential applications in scientific research, particularly in:

  1. Alzheimer's Disease Research: As a dual inhibitor of tau and amyloid-β aggregation, it serves as a valuable tool for studying Alzheimer's pathology.
  2. Drug Development: Its properties make it a candidate for developing new therapeutic strategies aimed at halting or reversing neurodegeneration associated with Alzheimer's disease.
  3. Biochemical Studies: Used in assays to explore protein aggregation mechanisms and test other potential inhibitors .
Introduction to PE859: Chemical and Pharmacological Context

Chemical Identity of PE859: Structural Derivation from Curcumin

PE859 (chemical name: 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole) is a synthetic derivative of curcumin, the bioactive polyphenol from Curcuma longa. It retains curcumin’s core pharmacophore of conjugated double bonds and aromatic termini but features critical modifications:

  • Pyrazole Core: Replaces curcumin’s β-diketone moiety with a pyrazole ring, enhancing metabolic stability by reducing susceptibility to enzymatic degradation [2] [8].
  • Indole-Vinyl Group: Incorporates a 6-indolylvinyl group at the 3-position, increasing hydrophobic interactions with amyloid aggregates [5] [7].
  • Methoxy-Pyridyl Extension: Adds a 2-methoxy-4-(pyridylmethoxy)phenylvinyl group at the 5-position, improving blood-brain barrier (BBB) permeability and tau-binding affinity [2] [3].
  • Table 1: Structural Comparison of Curcumin and PE859
    FeatureCurcuminPE859
    Core Structureβ-diketone1H-pyrazole
    Aromatic Terminal Groups4-hydroxy-3-methoxyphenylIndole (position 3); 2-methoxy-4-(pyridylmethoxy)phenyl (position 5)
    Molecular Weight368.38 g/mol494.56 g/mol
    Key Chemical ModificationsNonePyrazole core; vinyl linkages; heterocyclic extensions

These modifications address curcumin’s limitations—low bioavailability, rapid metabolism, and poor BBB penetration—while amplifying its anti-aggregation properties [8] [9].

Pharmacological Significance in Neurodegenerative Disease Research

PE859 exhibits dual-pathway inhibition, targeting both amyloid-β (Aβ) and tau pathologies in Alzheimer’s disease (AD) and related tauopathies:

  • Amyloid-β Inhibition: Reduces Aβ fibrillization by blocking hydrophobic interactions in aggregation-prone domains (e.g., residues 17–21 and 31–42), as confirmed by thioflavin T (ThT) assays showing >80% suppression of Aβ oligomerization at 1 μM [1] [6].
  • Tau Aggregation Suppression: Binds to microtubule-binding domains (MBDs) of tau, preventing β-sheet formation. In vitro studies using heparin-induced tau aggregation models demonstrate PE859 (IC₅₀ = 0.59 nM) outperforms curcumin (IC₅₀ > 1 μM) [3] [5].
  • Cellular Protection: Mitigates Aβ-induced cytotoxicity in neuronal cell lines, preserving 85% cell viability at 10 μM concentrations [1].
  • Synergistic Neuroprotection: Disrupts Aβ-tau cross-seeding, a process where Aβ oligomers accelerate tau misfolding, thereby reducing synaptic toxicity [6] [10].
  • Table 2: In Vitro Pharmacological Profile of PE859
    TargetAssay ModelKey ResultReference
    Aβ aggregationThioflavin T fluorescence>80% inhibition at 1 μM; IC₅₀ = 0.8 μM [1]
    Tau aggregationRecombinant 3RMBD tauIC₅₀ = 0.59 nM; prevents PHF formation [3]
    Prion proteinScN2a cells (RML strain)IC₅₀ = 0.59 nM; strain-dependent inhibition [7]

Historical Development of PE859 as a Dual Amyloid-β/Tau Aggregation Inhibitor

The development of PE859 emerged from systematic structure-activity relationship (SAR) studies of curcumin analogs:

  • Curcumin Scaffold Limitations: Early research (pre-2010) identified curcumin’s anti-aggregation properties but highlighted its instability and weak potency [4] [8].
  • Rational Drug Design (2012–2015): Researchers synthesized PE859 by introducing a pyrazole core to stabilize the enone system and adding heterocyclic extensions to enhance target engagement. Patent WO2012141228 detailed its synthesis via Knoevenagel condensation [2] [5].
  • Dual-Target Validation (2015–2017): In vitro studies confirmed PE859’s bifunctionality:
  • Inhibited both Aβ and tau fibrillization in heparin-induced assays [1] [3].
  • Reduced sarkosyl-insoluble tau aggregates in transgenic mice by 60% [3] [5].
  • Therapeutic Expansion: Subsequent studies validated efficacy in non-AD models:
  • Frontotemporal dementia (JNPL3 tau transgenic mice): Oral administration (40 mg/kg/day) delayed motor dysfunction onset by 6 months [5] [10].
  • Prion disease (Tga20 mice): Extended survival by 217% via strain-specific PrPˢᶜ inhibition [7].
  • Table 3: Key Milestones in PE859 Development
    YearDevelopment PhaseKey Achievement
    2012Patent filingSynthesis methodology (WO2012141228)
    2015Preclinical tauopathy dataMotor function preservation in JNPL3 mice
    2017AD model validationDual Aβ/tau inhibition in SAMP8 mice; cognitive recovery
    2025Multi-target applicationEfficacy in prion disease models

PE859 exemplifies a successful "polypharmacology" approach, leveraging nuanced structural modifications to optimize therapeutic breadth against protein misfolding diseases [6] [8] [10].

Properties

CAS Number

1402727-29-0

Product Name

PE859

IUPAC Name

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole

Molecular Formula

C28H24N4O2

Molecular Weight

448.526

InChI

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+

InChI Key

AMBZHNVCLPHAKA-NSJFVGFPSA-N

SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5

Solubility

Soluble in DMSO

Synonyms

PE859; PE-859; PE 859.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.